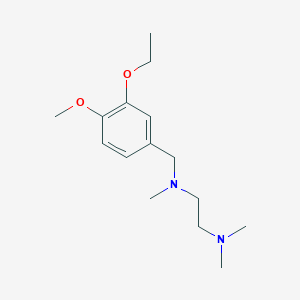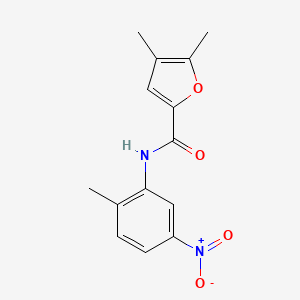
N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine, also known as EMBAT or BEMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of ethylenediamine and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain. It has been found to act as a dopamine receptor agonist and also modulates the activity of GABA receptors.
Biochemical and Physiological Effects:
N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine has been found to have various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. It has also been found to have antioxidant properties and can protect against oxidative stress-induced damage. Additionally, it has been found to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine in lab experiments is its potential applications in the treatment of various neurodegenerative diseases. It has also been found to have various pharmacological properties that make it a promising candidate for drug development. However, one of the major limitations of using N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine in lab experiments is its potential toxicity. Further studies are needed to determine the exact toxicity profile of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine.
Orientations Futures
There are several future directions for the study of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine. One of the major areas of research is the development of new drugs based on the structure of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine. Additionally, further studies are needed to determine the exact mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine and its potential applications in the treatment of various neurodegenerative diseases. Further studies are also needed to determine the toxicity profile of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine involves the reaction of N-(3-ethoxy-4-methoxybenzyl) ethylenediamine with trimethylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine has been extensively studied for its potential applications in scientific research. It has been found to have various pharmacological properties such as analgesic, anti-inflammatory, and anticonvulsant activities. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N'-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-6-19-15-11-13(7-8-14(15)18-5)12-17(4)10-9-16(2)3/h7-8,11H,6,9-10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYASEKPCYYATFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN(C)CCN(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5855162.png)
![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5855167.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5855181.png)
![N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5855187.png)


![5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5855218.png)
![1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B5855224.png)
![2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5855229.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5855239.png)